REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]([CH3:15])([CH3:14])[C:10]([O:12]C)=[O:11].[OH-].[K+]>CCO.O.C(OCC)C>[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]([CH3:15])([CH3:14])[C:10]([OH:12])=[O:11] |f:1.2,3.4|
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Name
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|
Quantity
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5.5 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC=C1Cl)C(C(=O)OC)(C)C
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Name
|
|
Quantity
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6.24 g
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Type
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reactant
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Smiles
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[OH-].[K+]
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Name
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EtOH water
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Quantity
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150 mL
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Type
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solvent
|
Smiles
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CCO.O
|
Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
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C(C)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washed with 1N NaOH(aq) (3×75 mL)
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Type
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EXTRACTION
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Details
|
The mixture was then extracted with EtOAc (3×100 mL)
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Type
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WASH
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Details
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the combined organic layers were washed with deionized water (100 mL) and with brine (75 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was then dried over MgSO4
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
|
dried in vacuo
|
Type
|
CUSTOM
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Details
|
The crude product was purified by flash column chromatography (silica, 0-100% DCM in hexane)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1Cl)C(C(=O)O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1338 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |